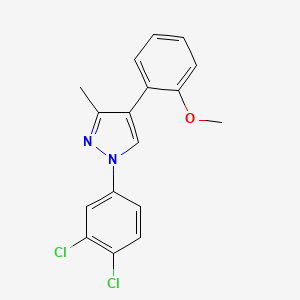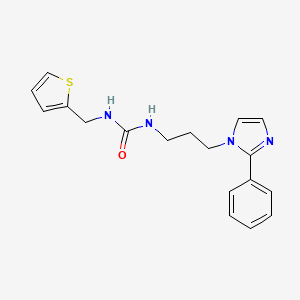
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features both imidazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from a phenyl-substituted precursor, the imidazole ring can be synthesized through a condensation reaction.
Alkylation: The imidazole derivative is then alkylated with a propyl halide.
Urea formation: The final step involves the reaction of the alkylated imidazole with thiophen-2-ylmethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production would likely scale up these reactions using optimized conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Urea derivatives with different substituents.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving imidazole and thiophene rings.
Medicine: Potential therapeutic applications due to its bioactive structural motifs.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors through:
Binding to active sites: The imidazole ring can mimic natural substrates or inhibitors.
Modulation of pathways: The compound might influence signaling pathways by binding to key proteins.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure with a carbamate group instead of urea.
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)thiourea: Contains a thiourea group.
Uniqueness
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of imidazole and thiophene rings, which might confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-[3-(2-phenylimidazol-1-yl)propyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-18(21-14-16-8-4-13-24-16)20-9-5-11-22-12-10-19-17(22)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHJDGDBIYEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B2434067.png)
![2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2434069.png)
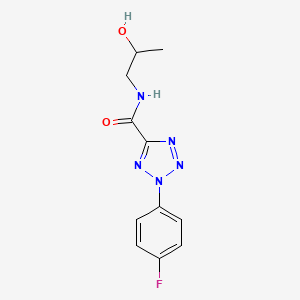
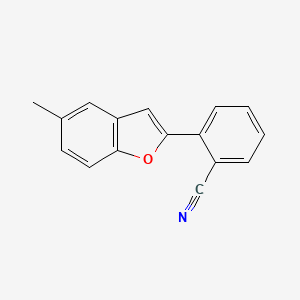
![1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole](/img/structure/B2434075.png)
![N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2434076.png)
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/new.no-structure.jpg)

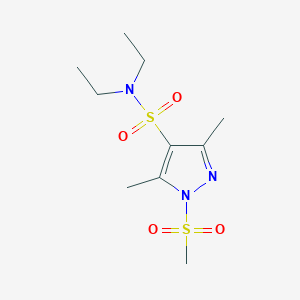
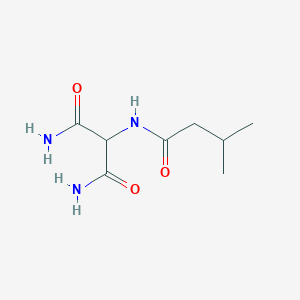
![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2434082.png)
![8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434083.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)
